1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol
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Overview
Description
1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol is a chemical compound known for its unique structure and properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a tetraazole ring, which is known for its stability and reactivity, making it a valuable component in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol typically involves multiple steps. One common method starts with the reaction of 2,4-dichloro-5-isopropoxyaniline with hydrochloric acid, followed by the addition of sodium nitrite solution. This intermediate is then reacted with sodium hydroxide to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol involves its interaction with specific molecular targets. The compound’s tetraazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-isopropoxyphenylhydrazine: An intermediate used in the synthesis of herbicides.
Oxadiazon: A herbicide with a similar structural motif.
Uniqueness
1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazole-5-thiol is unique due to its tetraazole ring, which imparts stability and reactivity. This makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
1-(2,4-dichloro-5-propan-2-yloxyphenyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4OS/c1-5(2)17-9-4-8(6(11)3-7(9)12)16-10(18)13-14-15-16/h3-5H,1-2H3,(H,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLNYMRAQDNGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C(=S)N=NN2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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